molecular formula C13H16N2O3 B11862216 Methyl 1-(4-acetyl-2-aminophenyl)azetidine-3-carboxylate CAS No. 887596-08-9

Methyl 1-(4-acetyl-2-aminophenyl)azetidine-3-carboxylate

Cat. No.: B11862216
CAS No.: 887596-08-9
M. Wt: 248.28 g/mol
InChI Key: OIFNWAKLGIPKGF-UHFFFAOYSA-N
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Description

Methyl 1-(4-acetyl-2-aminophenyl)azetidine-3-carboxylate is a synthetic organic compound belonging to the azetidine class of heterocycles Azetidines are four-membered nitrogen-containing rings known for their significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-acetyl-2-aminophenyl)azetidine-3-carboxylate typically involves the formation of the azetidine ring followed by functionalization. One common method is the aza-Michael addition, where an NH-heterocycle reacts with a suitable Michael acceptor under basic conditions . Another approach involves the cyclization of appropriate precursors under microwave irradiation, which provides a rapid and efficient route to azetidines .

Industrial Production Methods

Industrial production of azetidine derivatives often employs catalytic processes to enhance yield and selectivity. For example, the Suzuki-Miyaura cross-coupling reaction is used to introduce various substituents onto the azetidine ring . This method is scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-acetyl-2-aminophenyl)azetidine-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the azetidine ring or its substituents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 1-(4-acetyl-2-aminophenyl)azetidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(4-acetyl-2-aminophenyl)azetidine-3-carboxylate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(4-acetyl-2-aminophenyl)azetidine-3-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of the acetyl and amino groups allows for versatile chemical modifications, making it a valuable compound in various research fields .

Properties

CAS No.

887596-08-9

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

methyl 1-(4-acetyl-2-aminophenyl)azetidine-3-carboxylate

InChI

InChI=1S/C13H16N2O3/c1-8(16)9-3-4-12(11(14)5-9)15-6-10(7-15)13(17)18-2/h3-5,10H,6-7,14H2,1-2H3

InChI Key

OIFNWAKLGIPKGF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2CC(C2)C(=O)OC)N

Origin of Product

United States

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